molecular formula C12H13ClN2O B1469336 2-Phenyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine hydrochloride CAS No. 1187929-95-8

2-Phenyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine hydrochloride

Cat. No. B1469336
M. Wt: 236.7 g/mol
InChI Key: SXYZBSCXNBPJKM-UHFFFAOYSA-N
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Description

2-Phenyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine hydrochloride is a chemical compound with the molecular formula C12H13ClN2O . It is also known by its IUPAC name, 2-phenyl-4,5,6,7-tetrahydro-[1,3]oxazolo[5,4-c]pyridine hydrochloride .


Molecular Structure Analysis

The molecular structure of 2-Phenyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine hydrochloride can be represented by the SMILES string C1CNCC2=C1N=C(O2)C3=CC=CC=C3 . This string represents the connectivity and orientation of the atoms in the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Phenyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine hydrochloride include a molecular weight of 236.7 . More detailed properties such as melting point, boiling point, solubility, and spectral data may be available in specialized chemical databases.

Scientific Research Applications

Synthesis and Derivatives

2-Phenyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine hydrochloride is a compound that can be derived from various chemical reactions and is a precursor for a range of derivatives. For instance, the synthesis of N-substituted 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridines involves intramolecular cyclization and nucleophilic substitution with various amines, highlighting its utility in creating novel compounds with potential biological activities (Palamarchuk et al., 2019).

Heterocyclic Chemistry

The compound's relevance in heterocyclic chemistry is underscored by its role in forming intricate heterocyclic structures. For example, the facile synthesis of 2-aminothiazolo[5,4-b]pyridines and 2-aminobenzoxazoles via cyclization of thioureas demonstrates the compound's versatility in constructing heterocyclic compounds with potential pharmaceutical applications (Hae-Young Park Choo et al., 2005).

Novel Synthesis Methods

Innovative synthesis methods for derivatives of 2-Phenyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine hydrochloride are continuously being developed. For instance, a novel approach for synthesizing 3-amino-4-arylpyridin-2(1H)-one derivatives showcases the compound's capacity for generating diverse chemical structures, which could be explored for various scientific applications (Shuvalov et al., 2021).

Application in Organic Semiconductor Development

The compound's derivatives exhibit photophysical properties that make them potential candidates for organic semiconductor applications. For example, the synthesis and characterization of 2-(2-hydroxyphenyl)oxazolo[4,5-b]pyridine derivatives and their optical properties study highlight the potential use of these compounds in electronic and photonic devices (Horacio Briseño-Ortega et al., 2018).

Antimicrobial Activity

Derivatives of 2-Phenyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine hydrochloride have been studied for their antimicrobial properties. A novel and efficient synthesis of pyrazolo[3,4-d]pyrimidine derivatives from this compound has been reported, along with an evaluation of their anti-bacterial activity, suggesting potential applications in the development of new antimicrobial agents (Rostamizadeh et al., 2013).

Safety And Hazards

The safety and hazards associated with 2-Phenyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine hydrochloride are not specified in the available literature. It is always important to handle chemical compounds with appropriate safety measures, including the use of personal protective equipment and working in a well-ventilated area .

properties

IUPAC Name

2-phenyl-4,5,6,7-tetrahydro-[1,3]oxazolo[5,4-c]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O.ClH/c1-2-4-9(5-3-1)12-14-10-6-7-13-8-11(10)15-12;/h1-5,13H,6-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXYZBSCXNBPJKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N=C(O2)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Phenyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine hydrochloride
Reactant of Route 2
2-Phenyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine hydrochloride
Reactant of Route 3
2-Phenyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine hydrochloride
Reactant of Route 4
2-Phenyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine hydrochloride
Reactant of Route 5
2-Phenyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine hydrochloride
Reactant of Route 6
2-Phenyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine hydrochloride

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